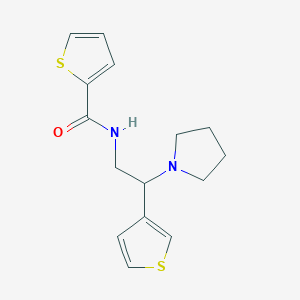
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide" is a structurally complex molecule that features a thiophene ring system, which is a common motif in medicinal chemistry due to its electronic properties and ability to engage in various chemical interactions. Although the specific compound is not directly mentioned in the provided papers, the research on related thiophene carboxamide derivatives offers insights into the behavior and potential applications of such compounds in the field of drug discovery and materials science.
Synthesis Analysis
The synthesis of related thiophene carboxamide compounds involves the reaction of thiophene carboxylic acid derivatives with various amines. For instance, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . This method could potentially be adapted to synthesize the compound by using the appropriate pyrrolidine and thiophene derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives has been characterized using various spectroscopic techniques such as NMR, IR, MS, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of these compounds. For example, the crystal structure of a related compound was confirmed using X-ray diffraction and compared with DFT-optimized structures, showing good agreement .
Chemical Reactions Analysis
Thiophene carboxamide derivatives can undergo a variety of chemical reactions. Acid-catalyzed transformations can lead to ring opening and the formation of new heterocyclic systems . Additionally, reactions with polyatomic phenols can lead to the formation of diarylmethane derivatives and other complex structures . These reactions highlight the reactivity of the thiophene carboxamide moiety and its potential for generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. The presence of the thiophene ring and the carboxamide group can affect the compound's electronic properties, solubility, and ability to form hydrogen bonds . DFT calculations can provide insights into the local and global chemical activity parameters, helping to identify electrophilic and nucleophilic sites within the molecule . Additionally, the biological activity of these compounds, such as their antimicrobial and anti-proliferative effects, can be assessed through various assays .
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is involved in various chemical reactions, contributing to the synthesis of complex organic compounds. For instance, similar thiophene-carboxamide derivatives undergo ring opening in acid-catalyzed conditions, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, showcasing the compound's reactivity and potential in creating diverse organic structures (Gazizov et al., 2015).
Material Science and Polymer Chemistry
In material science, thiophene-based compounds similar to N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide are utilized for enhancing electronic properties of materials. A novel n-type conjugated polyelectrolyte synthesized from similar thiophene derivatives has shown significant applications as an electron transport layer in solar cells, indicating the potential of such compounds in improving the efficiency of photovoltaic devices (Hu et al., 2015).
Heterocyclic Synthesis
Thiophene derivatives are pivotal in the synthesis of heterocyclic compounds. Research involving thiophenylhydrazonoacetates, closely related to the structure of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, has led to the development of various heterocyclic frameworks including pyrazole, isoxazole, and pyrimidine derivatives. This underscores the role of thiophene-based compounds in expanding the library of heterocyclic molecules with potential pharmaceutical applications (Mohareb et al., 2004).
Electronic and Electrochromic Applications
The incorporation of thiophene units into conjugated systems has been explored for electronic and electrochromic applications. For example, the development of novel electron acceptor materials based on thiophene and diketopyrrolopyrrole for bulk-heterojunction devices highlights the utility of thiophene derivatives in organic electronics. Such materials have shown promising results in achieving high power conversion efficiency and open-circuit voltage, pointing to the potential of thiophene derivatives in advancing solar cell technologies (Raynor et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-15(14-4-3-8-20-14)16-10-13(12-5-9-19-11-12)17-6-1-2-7-17/h3-5,8-9,11,13H,1-2,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMNBICNJMVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)
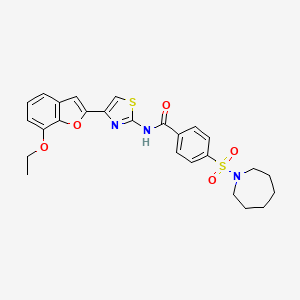
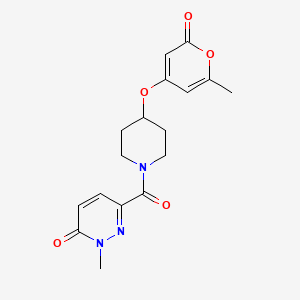
![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)

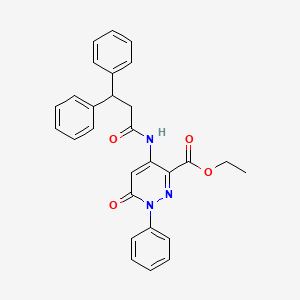

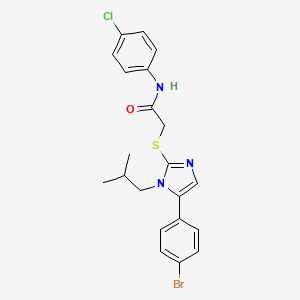
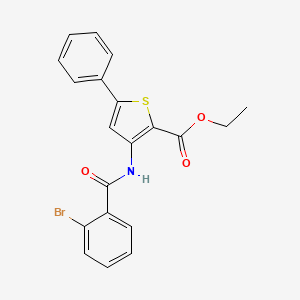
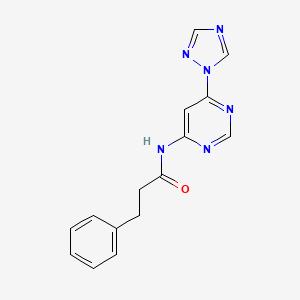
![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2528846.png)